molecular formula C9H14O4 B13410610 ((E)-But-2-enyl)malonic Acid Dimethyl Ester

((E)-But-2-enyl)malonic Acid Dimethyl Ester

Cat. No.: B13410610
M. Wt: 186.20 g/mol
InChI Key: JFDGGUKORQBGCJ-SNAWJCMRSA-N
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Description

((E)-But-2-enyl)malonic Acid Dimethyl Ester: is an organic compound that belongs to the class of malonic acid esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound’s structure includes a malonic acid core with two ester groups and a but-2-enyl substituent, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((E)-But-2-enyl)malonic Acid Dimethyl Ester typically involves the alkylation of malonic acid dimethyl ester with an appropriate but-2-enyl halide. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, to deprotonate the malonic ester and generate the enolate, which then undergoes nucleophilic substitution with the but-2-enyl halide .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, water.

Major Products Formed:

    Substituted Acetic Acids: Formed through decarboxylation.

    Malonic Acid Derivatives: Formed through hydrolysis.

Scientific Research Applications

Chemistry: ((E)-But-2-enyl)malonic Acid Dimethyl Ester is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through carbon-carbon bond formation .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate these derivatives for their ability to interact with biological targets and pathways.

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the production of various compounds makes it valuable for large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of ((E)-But-2-enyl)malonic Acid Dimethyl Ester involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. These enolates can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric effects of the but-2-enyl group, which can stabilize or destabilize the enolate intermediate .

Comparison with Similar Compounds

Uniqueness: ((E)-But-2-enyl)malonic Acid Dimethyl Ester is unique due to the presence of the but-2-enyl group, which provides additional reactivity and selectivity in synthetic applications. This substituent can influence the compound’s behavior in reactions, making it a versatile intermediate for the synthesis of complex molecules.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

dimethyl 2-[(E)-but-2-enyl]propanedioate

InChI

InChI=1S/C9H14O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h4-5,7H,6H2,1-3H3/b5-4+

InChI Key

JFDGGUKORQBGCJ-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/CC(C(=O)OC)C(=O)OC

Canonical SMILES

CC=CCC(C(=O)OC)C(=O)OC

Origin of Product

United States

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